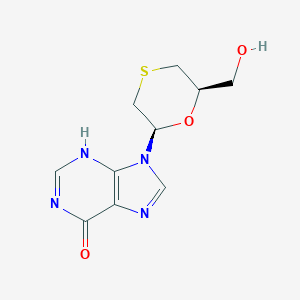
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring system fused with an oxathiane ring. The presence of a hydroxymethyl group further adds to its chemical diversity. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide can facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production rate and consistency. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced under hydrogenation conditions to modify the oxathiane ring.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to a fully saturated oxathiane ring.
Aplicaciones Científicas De Investigación
9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
6H-Purin-6-one, 1,9-dihydro-9-(hydroxymethyl)-: Lacks the oxathiane ring, making it less complex.
6H-Purin-6-one, 1,9-dihydro-9-(6-(methyl)-1,4-oxathian-2-yl)-: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness
The presence of both the purine and oxathiane rings, along with the hydroxymethyl group, makes 9-((2R,6R)-6-(Hydroxymethyl)-1,4-oxathian-2-yl)-3H-purin-6(9H)-one unique. This combination of structural features contributes to its diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
132062-70-5 |
|---|---|
Fórmula molecular |
C10H12N4O3S |
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3S/c15-1-6-2-18-3-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7-/m1/s1 |
Clave InChI |
QYSGOJUTOOBWML-RNFRBKRXSA-N |
SMILES |
C1C(OC(CS1)N2C=NC3=C2N=CNC3=O)CO |
SMILES isomérico |
C1[C@H](O[C@H](CS1)N2C=NC3=C2NC=NC3=O)CO |
SMILES canónico |
C1C(OC(CS1)N2C=NC3=C2NC=NC3=O)CO |
Sinónimos |
9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-3H-purin-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















